molecular formula C4H4N4O4 B1597302 2-methyl-4,5-dinitro-1H-imidazole CAS No. 19183-16-5

2-methyl-4,5-dinitro-1H-imidazole

Cat. No.: B1597302
CAS No.: 19183-16-5
M. Wt: 172.1 g/mol
InChI Key: MGUZJNXSLXRCLT-UHFFFAOYSA-N
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Description

2-methyl-4,5-dinitro-1H-imidazole is a useful research compound. Its molecular formula is C4H4N4O4 and its molecular weight is 172.1 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-Methyl-4,5-dinitro-1H-imidazole (MDNI) is a compound with a wide range of applications. It plays an important role in propellants and has excellent detonation performance . It has been used as a photochemical nitrating agent for nitrating tyrosine residues in proteins under specific irradiation .

Mode of Action

It is known that mdni interacts with its targets, such as tyrosine residues in proteins, through a nitration process . This interaction results in changes to the target molecules, potentially altering their function.

Biochemical Pathways

Given its role in nitrating tyrosine residues, it can be inferred that mdni may influence pathways involving proteins with tyrosine residues . The downstream effects of these changes would depend on the specific proteins and pathways involved.

Result of Action

The molecular and cellular effects of MDNI’s action would depend on its specific targets and the changes induced by its interaction with these targets. For instance, the nitration of tyrosine residues could potentially alter protein function, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of MDNI can be influenced by various environmental factors. For example, the temperature can affect the stability of MDNI. As the temperature increases, the intermolecular interactions weaken, the binding energy decreases, and the stability of the system decreases

Properties

IUPAC Name

2-methyl-4,5-dinitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-2-5-3(7(9)10)4(6-2)8(11)12/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUZJNXSLXRCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172719
Record name 1H-Imidazole, 2-methyl-4,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19183-16-5
Record name 2-Methyl-4,5-dinitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19183-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-methyl-4,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-methyl-4,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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